molecular formula C16H16O4S B12834032 Diethyl 5-(thiophen-3-yl)isophthalate

Diethyl 5-(thiophen-3-yl)isophthalate

Cat. No.: B12834032
M. Wt: 304.4 g/mol
InChI Key: SOAGNIGNRJGXCV-UHFFFAOYSA-N
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Description

Diethyl 5-(thiophen-3-yl)isophthalate is an organic compound featuring a thiophene ring attached to an isophthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(thiophen-3-yl)isophthalate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(thiophen-3-yl)isophthalate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Diethyl 5-(thiophen-3-yl)isophthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 5-(thiophen-3-yl)isophthalate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-(thiophen-2-yl)isophthalate: Similar structure but with the thiophene ring attached at a different position.

    Diethyl 5-(furan-3-yl)isophthalate: Contains a furan ring instead of a thiophene ring.

    Diethyl 5-(pyridin-3-yl)isophthalate: Features a pyridine ring in place of the thiophene ring.

Uniqueness

Diethyl 5-(thiophen-3-yl)isophthalate is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness makes it particularly valuable in the design of novel materials and pharmaceuticals.

Properties

Molecular Formula

C16H16O4S

Molecular Weight

304.4 g/mol

IUPAC Name

diethyl 5-thiophen-3-ylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C16H16O4S/c1-3-19-15(17)13-7-12(11-5-6-21-10-11)8-14(9-13)16(18)20-4-2/h5-10H,3-4H2,1-2H3

InChI Key

SOAGNIGNRJGXCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C2=CSC=C2)C(=O)OCC

Origin of Product

United States

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